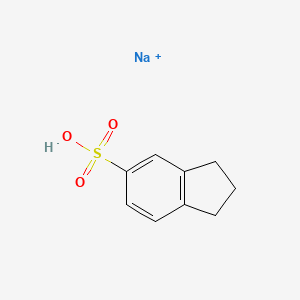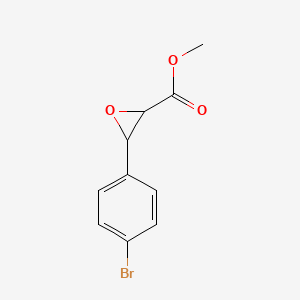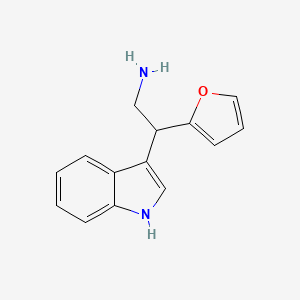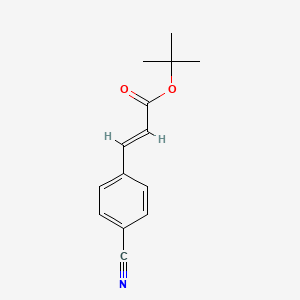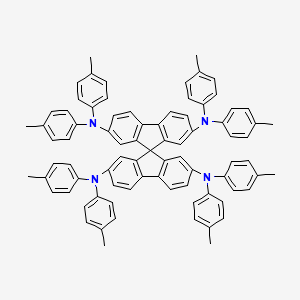
Spiro-ttb
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is commonly used as a hole-transport layer material in organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and perovskite solar cells . This compound is known for its electron-rich properties and its ability to improve device performance by enhancing charge transport and stability .
作用機序
Target of Action
The primary target of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene, also known as Spiro-TTB, is to serve as a hole transport material (HTM) in optoelectronic devices, particularly in perovskite solar cells (PSCs) . The role of HTMs is to facilitate the movement of positive charges or ‘holes’ from the active layer of the device to the electrode.
Mode of Action
This compound interacts with its targets by providing a pathway for the transport of holes. It is an electron-rich compound, which means it has a high capacity to accept and transport positive charges . This property is crucial in devices like PSCs, where efficient charge transport is needed to achieve high power conversion efficiency .
Biochemical Pathways
In the context of PSCs, the key pathway affected by this compound is the charge transport pathway. When light hits the perovskite layer of a PSC, it excites electrons, creating electron-hole pairs. This compound facilitates the movement of these holes towards the electrode, preventing recombination and thus enhancing the efficiency of the solar cell .
Pharmacokinetics
While the term pharmacokinetics is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties in terms of stability and mobility. This compound exhibits good thermal stability and enhanced hole mobility, which are crucial for its function as an HTM .
Result of Action
The primary result of this compound’s action is the efficient transport of holes in PSCs, which leads to high power conversion efficiency. Devices based on this compound have demonstrated power conversion efficiencies exceeding 16%, which is higher than devices based on similar materials .
Action Environment
The performance of this compound can be influenced by various environmental factors. For instance, the efficiency of hole transport can be affected by the morphological properties of the perovskite thin films in the PSCs . Additionally, the synthesis conditions of this compound can also impact its performance .
生化学分析
Biochemical Properties
2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene is primarily used as a hole transport material (HTM) in perovskite solar cells (PSCs) . It is electron-rich and its four substituted arylamine moieties stabilize positively charged cationic states via mesomeric effects .
Molecular Mechanism
The molecular mechanism of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene involves its role as a hole transport material. It facilitates efficient charge transport from the anode to the emitting layers of the optoelectronic structure .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene demonstrates high thermal stability . Its hole mobility remains low, which may result in severe charge recombination .
Dosage Effects in Animal Models
As of now, there is no available data on the effects of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene in animal models as it is primarily used in optoelectronic applications .
Transport and Distribution
In optoelectronic devices, it is known to facilitate efficient charge transport .
Subcellular Localization
The subcellular localization of 2,2’,7,7’-Tetrakis(di-p-tolylamino)spiro-9,9’-bifluorene is not applicable as it is not typically used in biological contexts .
準備方法
The preparation of Spiro-ttb involves the synthesis of the spirofluorene core followed by the attachment of ditolylamine groups. The synthetic route typically includes the following steps:
Synthesis of Spirofluorene Core: The spirofluorene core is synthesized through a series of cyclization reactions involving aromatic compounds.
Attachment of Ditolylamine Groups: The ditolylamine groups are attached to the spirofluorene core through nucleophilic substitution reactions.
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The compound is purified through recrystallization and sublimation techniques to achieve high purity levels required for electronic applications .
化学反応の分析
Spiro-ttb undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirofluorene core.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Spiro-ttb has a wide range of scientific research applications, including:
類似化合物との比較
Spiro-ttb is often compared with similar compounds such as Spiro-OMeTAD (2,2’,7,7’-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9’-spirobifluorene). While both compounds are used as hole-transport materials, this compound is less electron-rich due to the replacement of methoxyl groups with methyl groups . This results in a deeper highest occupied molecular orbital (HOMO) energy level for this compound, leading to better device performance in certain applications .
Similar Compounds
- Spiro-OMeTAD
- Spiro-MeOTAD
- Spiro-OMeTAD-F4
This compound’s unique structural features and electronic properties make it a valuable material in the field of organic electronics and photovoltaics.
特性
IUPAC Name |
2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methylphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C81H68N4/c1-53-9-25-61(26-10-53)82(62-27-11-54(2)12-28-62)69-41-45-73-74-46-42-70(83(63-29-13-55(3)14-30-63)64-31-15-56(4)16-32-64)50-78(74)81(77(73)49-69)79-51-71(84(65-33-17-57(5)18-34-65)66-35-19-58(6)20-36-66)43-47-75(79)76-48-44-72(52-80(76)81)85(67-37-21-59(7)22-38-67)68-39-23-60(8)24-40-68/h9-52H,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPLMOXGWULJTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C)C=C(C=C5)N(C1=CC=C(C=C1)C)C1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C81H68N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
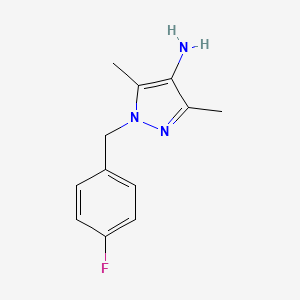
![4-{4-[(Cyclohexylamino)sulfonyl]anilino}-4-oxobutanoic acid](/img/structure/B3142926.png)


![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)
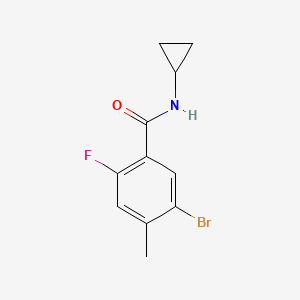
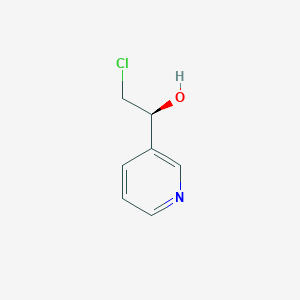
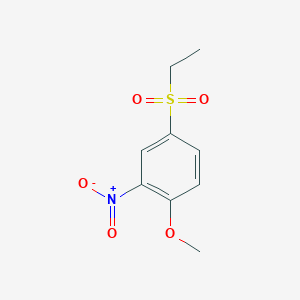

![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)
